molecular formula C14H15FN2O4S B2368849 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2309189-64-6

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2368849
CAS No.: 2309189-64-6
M. Wt: 326.34
InChI Key: UFLXAAPPWHCIKY-UHFFFAOYSA-N
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Description

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique combination of functional groups, including a fluorobenzyl sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione moiety through cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological processes .

Biological Activity

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of sulfonamides. Its unique structural features, including an azetidine ring and a sulfonyl group, suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FN4O3SC_{19}H_{19}FN_{4}O_{3}S, with a molecular weight of approximately 402.44 g/mol. The compound exhibits the following properties:

PropertyValue/Description
Molecular Weight402.44 g/mol
SolubilitySoluble in organic solvents; limited in water
StabilitySensitive to moisture; store in dry conditions

These properties influence its formulation and potential applications in drug development.

The biological activity of this compound is likely multifaceted due to its complex structure. Preliminary studies suggest that the sulfonamide group may interact with various biological targets, potentially leading to inhibition of specific enzymes or pathways involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation or metabolic pathways.
  • Cellular Uptake : Its structure may enhance cellular permeability, facilitating uptake into target cells.
  • Interaction with Receptors : The presence of the fluorobenzene moiety could enhance lipophilicity, improving interaction with lipid membranes and receptors.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity

Studies have shown that related compounds can inhibit the proliferation of cancer cells by targeting specific pathways. For instance, compounds with similar structural features have been reported to effectively inhibit growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial properties. This compound's potential as an antimicrobial agent could be explored further through in vitro studies against a range of pathogens.

Case Studies

  • Anticancer Activity : A study on the structural analogs demonstrated that modifications in the azetidine ring significantly enhance cytotoxicity against human tumor cell lines . The mechanism was linked to the inhibition of folate metabolism.
  • Pharmacokinetics : Research on similar sulfonamide compounds has indicated favorable pharmacokinetic profiles, including good absorption and distribution characteristics due to their lipophilic nature.
  • In Vivo Studies : Preliminary animal studies suggest that derivatives may exhibit significant antitumor effects with acceptable toxicity profiles, warranting further investigation into their therapeutic potential.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4S/c15-12-4-2-1-3-10(12)9-22(20,21)16-7-11(8-16)17-13(18)5-6-14(17)19/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLXAAPPWHCIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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